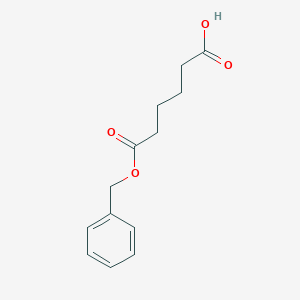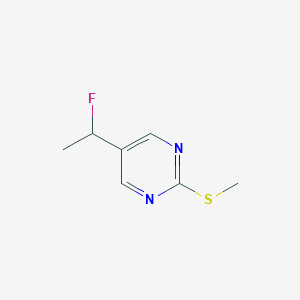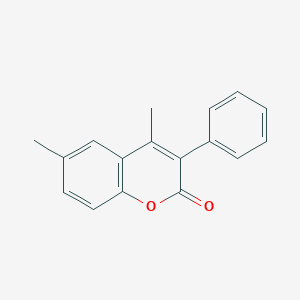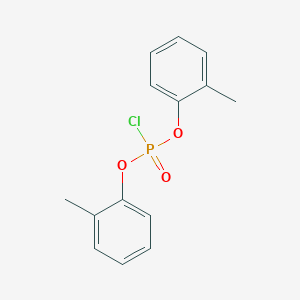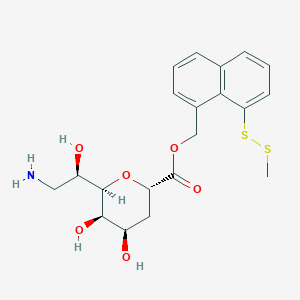
Mnmaao
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mnmaao, also known as 2-methyl-5-nitroimidazole-1-yl-acetic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Mnmaao is a synthetic derivative of metronidazole, a commonly used antibiotic that is effective against anaerobic bacteria and protozoa. However, Mnmaao has been found to have unique properties that make it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of Mnmaao is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage in target cells. Mnmaao has also been shown to inhibit various enzymes and pathways involved in cell signaling and metabolism, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Mnmaao has been found to have various biochemical and physiological effects on target cells and organisms. These include the activation of cellular stress responses, the modulation of immune function, and the alteration of gene expression profiles. Mnmaao has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Mnmaao in lab experiments is its broad-spectrum activity against various bacteria and protozoa, including drug-resistant strains. Mnmaao also has low toxicity and good pharmacokinetic properties, which make it a safe and effective compound for in vitro and in vivo studies. However, one of the limitations of using Mnmaao is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the scientific research on Mnmaao. One area of interest is the development of Mnmaao-based therapies for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of Mnmaao, which may provide insights into its therapeutic potential and help to optimize its use in clinical settings. Additionally, further studies are needed to investigate the safety and efficacy of Mnmaao in humans, as well as its potential interactions with other drugs and therapies.
Synthesemethoden
Mnmaao can be synthesized through a multi-step process that involves the reaction of Mnmaaoitroimidazole with acetic anhydride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Mnmaao has been studied extensively for its potential therapeutic applications in various fields such as oncology, infectious diseases, and neurology. In oncology, Mnmaao has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In infectious diseases, Mnmaao has been found to be effective against a wide range of bacteria and protozoa, including drug-resistant strains. In neurology, Mnmaao has been studied for its neuroprotective and anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
118715-08-5 |
|---|---|
Produktname |
Mnmaao |
Molekularformel |
C20H25NO6S2 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
[8-(methyldisulfanyl)naphthalen-1-yl]methyl (2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C20H25NO6S2/c1-28-29-16-7-3-5-11-4-2-6-12(17(11)16)10-26-20(25)15-8-13(22)18(24)19(27-15)14(23)9-21/h2-7,13-15,18-19,22-24H,8-10,21H2,1H3/t13-,14-,15+,18-,19-/m1/s1 |
InChI-Schlüssel |
SAIJXSOJTCLAFJ-QGRWZNMESA-N |
Isomerische SMILES |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)[C@@H]3C[C@H]([C@H]([C@H](O3)[C@@H](CN)O)O)O |
SMILES |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O |
Kanonische SMILES |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O |
Synonyme |
(8-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate (9-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonate MNMAAO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



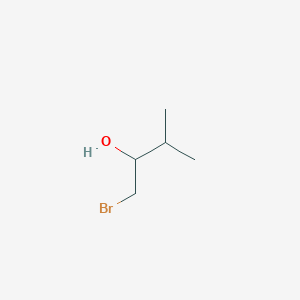
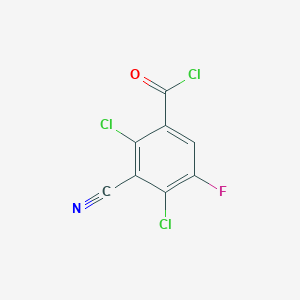
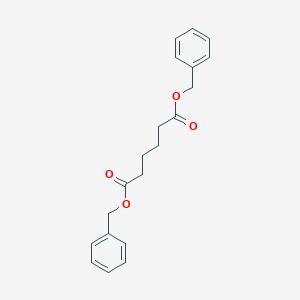
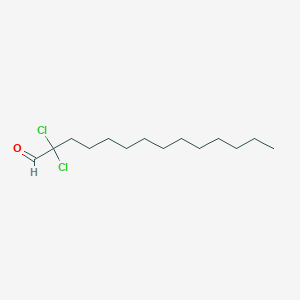
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
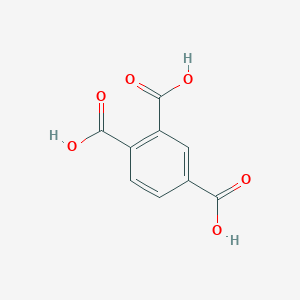
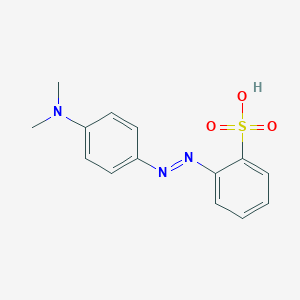
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
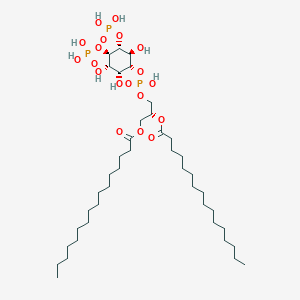
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
